4-Amino-2,6-dichloro-5-fluoronicotinic Acid
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Overview
Description
4-Amino-2,6-dichloro-5-fluoronicotinic acid is a halogenated heterocyclic compound with the molecular formula C6H4Cl2FN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloro-5-fluoronicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-5-fluoronicotinic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloro-5-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields this compound .
Scientific Research Applications
4-Amino-2,6-dichloro-5-fluoronicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
4-Amino-2,6-dichloropyridine: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
Uniqueness
4-Amino-2,6-dichloro-5-fluoronicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H3Cl2FN2O2 |
---|---|
Molecular Weight |
225.00 g/mol |
IUPAC Name |
4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2FN2O2/c7-4-1(6(12)13)3(10)2(9)5(8)11-4/h(H2,10,11)(H,12,13) |
InChI Key |
YITKOJAYEYQWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)F)N)C(=O)O |
Origin of Product |
United States |
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